molecular formula C21H20O4 B1254864 7-Hydroxy-4'-methoxy-3'-prenylisoflavone

7-Hydroxy-4'-methoxy-3'-prenylisoflavone

Cat. No. B1254864
M. Wt: 336.4 g/mol
InChI Key: RUCMCGSYMSEMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-4'-methoxy-3'-prenylisoflavone is a natural product found in Erythrina sacleuxii with data available.

Scientific Research Applications

Isolation and Structural Analysis

  • Source and Structure Identification : Prenylisoflavone derivatives, including compounds closely related to 7-hydroxy-4'-methoxy-3'-prenylisoflavone, have been isolated from the roots of Hedysarum scoparium. Detailed spectroscopic analysis, including IR, EI- or HR-ESI-MS, and NMR techniques, were employed for structural establishment (Chen, Chen, & Gao, 2007).

Antifungal and Antibacterial Activities

  • Antifungal Properties : A study identified 5,7,3’-trihydroxy-4’-methoxy-8-prenylisoflavone from the leaves of Vatairea guianensis, showing activity against various Candida species. This indicates potential antifungal applications for related compounds like 7-hydroxy-4'-methoxy-3'-prenylisoflavone (Souza et al., 2016).
  • Antibacterial Activity : Synthesized derivatives, including 7-hydroxy-4'-methoxy-3'-prenylisoflavone, were tested for antibacterial activity. While some showed no activity against specific bacterial strains, others demonstrated effectiveness, indicating potential antibacterial applications (Kwesiga et al., 2020).

Antiplasmodial Activity

  • Malaria Treatment Research : Isolation of 7-hydroxy-4'-methoxy-3'-prenylisoflavone from Erythrina sacleuxii showed antiplasmodial activities, suggesting potential use in malaria treatment (Andayi et al., 2006).

Plant Defense Mechanisms

  • Role in Plant Defense : Studies on lactofen-induced soybean revealed the formation of compounds, including 7-hydroxy-4'-methoxy-3'-prenylisoflavone. This suggests a role in plant defense mechanisms, highlighting its ecological significance (Cheng, Yuan, & Graham, 2011).

properties

Product Name

7-Hydroxy-4'-methoxy-3'-prenylisoflavone

Molecular Formula

C21H20O4

Molecular Weight

336.4 g/mol

IUPAC Name

7-hydroxy-3-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one

InChI

InChI=1S/C21H20O4/c1-13(2)4-5-15-10-14(6-9-19(15)24-3)18-12-25-20-11-16(22)7-8-17(20)21(18)23/h4,6-12,22H,5H2,1-3H3

InChI Key

RUCMCGSYMSEMIR-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)OC)C

synonyms

5-deoxy-3'-prenylbiochanin A
7-hydroxy-4'-methoxy-3'-prenylisoflavone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Hydroxy-4'-methoxy-3'-prenylisoflavone
Reactant of Route 2
Reactant of Route 2
7-Hydroxy-4'-methoxy-3'-prenylisoflavone
Reactant of Route 3
Reactant of Route 3
7-Hydroxy-4'-methoxy-3'-prenylisoflavone
Reactant of Route 4
Reactant of Route 4
7-Hydroxy-4'-methoxy-3'-prenylisoflavone
Reactant of Route 5
Reactant of Route 5
7-Hydroxy-4'-methoxy-3'-prenylisoflavone
Reactant of Route 6
7-Hydroxy-4'-methoxy-3'-prenylisoflavone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.